molecular formula C7H5FN2O3 B1321499 4-Fluoro-3-nitrobenzamide CAS No. 349-02-0

4-Fluoro-3-nitrobenzamide

Cat. No. B1321499
CAS RN: 349-02-0
M. Wt: 184.12 g/mol
InChI Key: XQKXDVBKKZWIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-nitrobenzamide is used as a pharmaceutical intermediate . It is also used as a synthetic and fine chemical intermediate . It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .


Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitrobenzamide is C7H5FN2O3 . The molecular weight is 184.13 . The InChI key is XQKXDVBKKZWIAZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Fluoro-3-nitrobenzamide has been used in the synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles .


Physical And Chemical Properties Analysis

The density of 4-Fluoro-3-nitrobenzamide is 1.483g/cm3 . The boiling point is 293.313ºC at 760 mmHg . The flash point is 131.192ºC .

Scientific Research Applications

Computational Simulations and Molecular Modeling

In silico studies play a vital role in drug design and material science. Researchers use computational tools (such as Amber, GROMACS, Avogadro, and VMD) to simulate the behavior of 4-fluoro-3-nitrobenzamide and predict its interactions with other molecules. These simulations aid in understanding its behavior at the molecular level.

For more technical information, you can refer to the Sigma-Aldrich page or explore related peer-reviewed papers and documents . Additionally, it’s worth noting that 4-fluoro-3-nitrobenzonitrile (a related compound) is also used as a pharmaceutical intermediate .

Safety and Hazards

4-Fluoro-3-nitrobenzamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and avoid contacting with skin and eye .

properties

IUPAC Name

4-fluoro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXDVBKKZWIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619416
Record name 4-Fluoro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrobenzamide

CAS RN

349-02-0
Record name 4-Fluoro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEK9R56VJ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-nitrobenzamide
Reactant of Route 6
4-Fluoro-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.